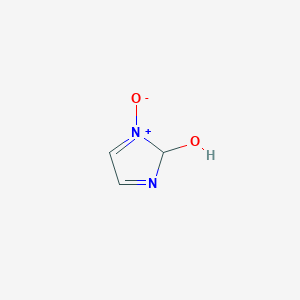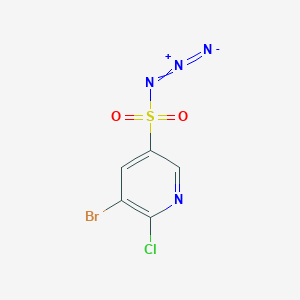
5-Bromo-6-chloropyridine-3-sulfonyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-chloropyridine-3-sulfonyl azide is a chemical compound with significant utility in organic synthesis and scientific research. It is a derivative of pyridine, featuring bromine, chlorine, and sulfonyl azide functional groups. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloropyridine-3-sulfonyl azide typically involves the reaction of 5-Bromo-6-chloropyridine-3-sulfonyl chloride with sodium azide. The reaction is carried out in a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired azide compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of industrial-grade reagents and solvents, along with precise control of reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloropyridine-3-sulfonyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups on the pyridine ring.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) salts as catalysts in alkyne-azide cycloaddition reactions.
Major Products Formed
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of triazoles.
Scientific Research Applications
5-Bromo-6-chloropyridine-3-sulfonyl azide is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloropyridine-3-sulfonyl azide involves its reactivity as an azide compound. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions are facilitated by the presence of the bromine and chlorine substituents on the pyridine ring, which influence the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-chloropyridine-3-sulfonyl chloride: A precursor to the azide compound, used in similar synthetic applications.
5-Bromo-6-chloropyridine-3-sulfonamide: Another derivative with different reactivity and applications.
6-Chloropyridine-3-sulfonyl azide: Lacks the bromine substituent, leading to different chemical properties and reactivity.
Uniqueness
5-Bromo-6-chloropyridine-3-sulfonyl azide is unique due to the presence of both bromine and chlorine substituents on the pyridine ring, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound for the synthesis of complex molecules and its applications in diverse scientific fields.
Properties
CAS No. |
920756-47-4 |
|---|---|
Molecular Formula |
C5H2BrClN4O2S |
Molecular Weight |
297.52 g/mol |
IUPAC Name |
5-bromo-6-chloro-N-diazopyridine-3-sulfonamide |
InChI |
InChI=1S/C5H2BrClN4O2S/c6-4-1-3(2-9-5(4)7)14(12,13)11-10-8/h1-2H |
InChI Key |
KILYDZVCVFZQEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)S(=O)(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone](/img/structure/B14179193.png)


![2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14179224.png)

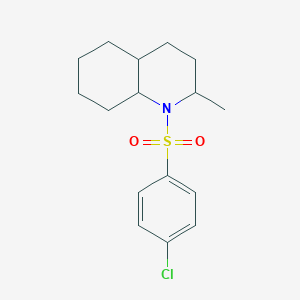
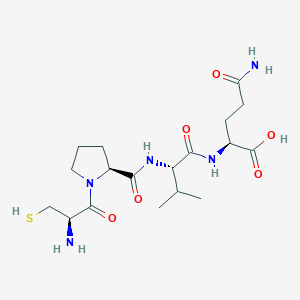
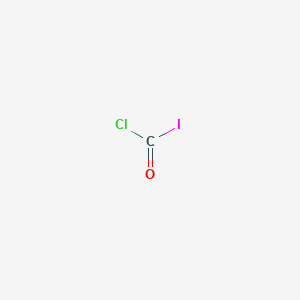
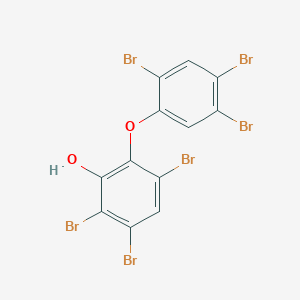

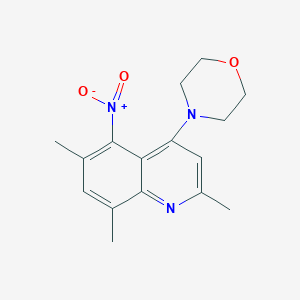

![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179272.png)
